N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine
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Overview
Description
- React the intermediate product from step 1 with 2-phenylpropyl halide (e.g., 2-phenylpropyl bromide).
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
Industrial Production Methods
Industrial production of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with ethyl halides and 2-phenylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
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Step 1: Alkylation of Ethane-1,2-diamine
- React ethane-1,2-diamine with ethyl halide (e.g., ethyl bromide) in the presence of a base.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine can be compared with other similar compounds such as:
- N,N,N’-triethyl-N’-(2-phenylethyl)ethane-1,2-diamine
- N,N,N’-triethyl-N’-(2-phenylbutyl)ethane-1,2-diamine
- N,N,N’-triethyl-N’-(2-phenylpropyl)propane-1,3-diamine
Uniqueness
The uniqueness of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-18(6-2)13-14-19(7-3)15-16(4)17-11-9-8-10-12-17/h8-12,16H,5-7,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZKLRJIYJONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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